16-Epidesacetylfusidic acid
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Overview
Description
16-Epidesacetylfusidic acid is a metabolite of fusidic acid, a bacteriostatic antibiotic. It is known for its role in inhibiting protein synthesis in prokaryotes by targeting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA . This compound has been investigated for its potential in drug development, particularly in treating skin and soft tissue infections and inflammatory bowel disease.
Preparation Methods
The preparation of 16-Epidesacetylfusidic acid involves specific synthetic routes and reaction conditions. One common method includes the use of fusidic acid as a starting material. The process typically involves deacetylation reactions under controlled conditions to yield this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
16-Epidesacetylfusidic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
16-Epidesacetylfusidic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of fusidic acid derivatives.
Biology: The compound is studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Research focuses on its therapeutic potential in treating bacterial infections and inflammatory diseases.
Industry: It is used in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
The mechanism of action of 16-Epidesacetylfusidic acid involves inhibiting the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing protein synthesis in bacteria. This action disrupts the bacterial cell’s ability to produce essential proteins, leading to its bacteriostatic effect .
Comparison with Similar Compounds
16-Epidesacetylfusidic acid is unique compared to other similar compounds due to its specific mechanism of action and its role as a metabolite of fusidic acid. Similar compounds include:
Fusidic Acid: The parent compound, known for its antibacterial properties.
Desacetylfusidic Acid: Another metabolite with similar antibacterial activity.
Fusidate Sodium: A sodium salt form used in various pharmaceutical formulations
Properties
CAS No. |
5951-83-7 |
---|---|
Molecular Formula |
C29H46O5 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
InChI |
InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18-/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1 |
InChI Key |
ZYPQPWJLUKNCQX-ZYLURJCOSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |
Synonyms |
(3α,4α,8α,9β,11α,13α,14β,16α,17Z)-3,11,16-Trihydroxy-29-nordammara-17(20),24-dien-21-oic Acid; _x000B_Deacetyl-16-epifusidic Acid; (Z)-3α,11α,16α-trihydroxy-29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid; 16-Epideacetylfusidic acid; NSC 319631 |
Origin of Product |
United States |
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